molecular formula C9H7F3OS B3302903 4-Methylthio-3-trifluoromethylbenzaldehyde CAS No. 919360-31-9

4-Methylthio-3-trifluoromethylbenzaldehyde

Cat. No.: B3302903
CAS No.: 919360-31-9
M. Wt: 220.21 g/mol
InChI Key: DZGZYHTXLZMSCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylthio-3-trifluoromethylbenzaldehyde is an organic compound with the molecular formula C9H7F3OS and a molecular weight of 220.22 g/mol . It is characterized by the presence of a trifluoromethyl group and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

4-Methylthio-3-trifluoromethylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Safety and Hazards

“Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” should be handled with care. It is harmful if swallowed, causes skin irritation, and serious eye irritation . It is also a combustible liquid . Safety measures include not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place .

Future Directions

The future directions of “Benzaldehyde, 4-(methylthio)-3-(trifluoromethyl)-” could involve its use in the synthesis of various pharmaceutical and biologically active compounds . Its role as an intermediate in the synthesis of a class of pyrrole derivatives showing analgesic/anti-inflammatory activity suggests potential applications in the development of new analgesic and anti-inflammatory drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-methylthio-3-trifluoromethylbenzene with a formylating agent under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride to facilitate the formylation process.

Industrial Production Methods

In an industrial setting, the production of 4-Methylthio-3-trifluoromethylbenzaldehyde may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylthio-3-trifluoromethylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methylthio-3-trifluoromethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The trifluoromethyl and methylthio groups may influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylthio-3-chloromethylbenzaldehyde
  • 4-Methylthio-3-fluoromethylbenzaldehyde
  • 4-Methylthio-3-bromomethylbenzaldehyde

Uniqueness

4-Methylthio-3-trifluoromethylbenzaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific chemical and biological activities .

Properties

IUPAC Name

4-methylsulfanyl-3-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-8-3-2-6(5-13)4-7(8)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZYHTXLZMSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30731315
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919360-31-9
Record name 4-(Methylsulfanyl)-3-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30731315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylthio-3-trifluoromethylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Methylthio-3-trifluoromethylbenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-Methylthio-3-trifluoromethylbenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methylthio-3-trifluoromethylbenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-Methylthio-3-trifluoromethylbenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Methylthio-3-trifluoromethylbenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.